molecular formula C18H14N4O2 B14934994 N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14934994
M. Wt: 318.3 g/mol
InChI Key: RLMJVMIZHLANGS-UHFFFAOYSA-N
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Description

“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized by the cyclization of hydrazine derivatives with phthalic anhydride.

    Coupling Reaction: The final step involves the coupling of the indole and phthalazinone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The phthalazinone moiety can be reduced to form phthalazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety may yield phthalazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and phthalazinone derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” would depend on its specific biological target. Generally, indole derivatives are known to interact with various enzymes and receptors in the body, leading to a range of biological effects. The phthalazinone moiety may also contribute to the compound’s activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Phthalazine: A heterocyclic compound with potential biological activity.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

“N-(1H-indol-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” is unique due to its combination of indole and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-17(21-16-7-3-6-15-14(16)8-9-19-15)11-22-18(24)13-5-2-1-4-12(13)10-20-22/h1-10,19H,11H2,(H,21,23)

InChI Key

RLMJVMIZHLANGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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